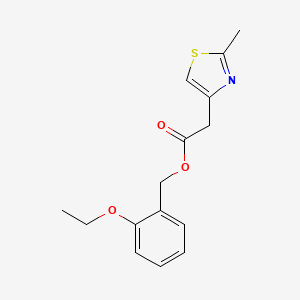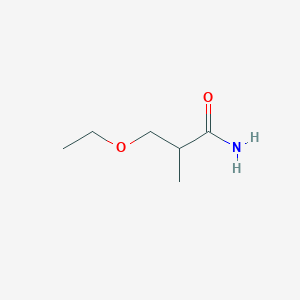
(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate, also known as ETMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ETMA is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
作用机制
The mechanism of action of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve the disruption of cellular processes in target cells. In the case of antimicrobial and antifungal activity, (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is believed to disrupt the cell membrane of target microorganisms, leading to cell death. In the case of anticancer activity, (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is believed to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects
(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate has been reported to exhibit low toxicity towards human cells, which makes it a promising candidate for the development of new drugs. However, the exact biochemical and physiological effects of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate on human cells are not fully understood and require further investigation.
实验室实验的优点和局限性
One of the advantages of using (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate in lab experiments is its high purity and good yield, which makes it easy to handle and use in various assays. However, one of the limitations of using (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is its limited solubility in water, which may affect its bioavailability and efficacy in certain assays.
未来方向
There are several future directions for the research and development of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate. One potential direction is the modification of its chemical structure to improve its solubility and bioavailability in water. Another potential direction is the investigation of its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its potential therapeutic applications.
合成方法
The synthesis of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate involves the reaction of 2-mercapto-1,3-thiazole with 2-chloroacetic acid ethyl ester in the presence of a base catalyst such as triethylamine. The resulting product is then treated with benzyl bromide in the presence of sodium hydride to obtain (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate. This method has been reported to yield high purity and good yield of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate.
科学研究应用
(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate has been reported to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. In a study conducted by Zhang et al. (2019), (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate was found to exhibit potent antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study also reported that (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate showed low toxicity towards human cells, which makes it a promising candidate for the development of new antimicrobial agents.
In another study by Wang et al. (2018), (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate was found to possess antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. The study reported that (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate inhibited the growth of C. albicans by disrupting the fungal cell membrane, which is a potential target for antifungal agents.
Furthermore, (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate has been reported to exhibit anticancer activity against various cancer cell lines. In a study by Li et al. (2017), (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate was found to inhibit the proliferation of human cervical cancer cells by inducing cell cycle arrest and apoptosis. The study also reported that (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate showed low toxicity towards normal human cells, which makes it a promising candidate for the development of new anticancer agents.
属性
IUPAC Name |
(2-ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-18-14-7-5-4-6-12(14)9-19-15(17)8-13-10-20-11(2)16-13/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXVYJMRKLWPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1COC(=O)CC2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7550086.png)





![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)



![(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one](/img/structure/B7550151.png)

![4-Methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B7550157.png)
![5-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7550166.png)